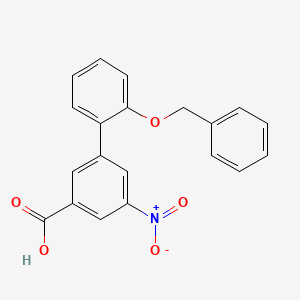

3-(2-Benzyloxyphenyl)-5-nitrobenzoic acid

Description

3-(2-Benzyloxyphenyl)-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a benzyloxy group at the 2-position of the phenyl ring attached to the benzoic acid scaffold.

Synthesis: The synthesis of nitrobenzoic acid derivatives often involves chlorosulphonation of nitrobenzoic acid precursors, followed by reactions with amines or aromatic substituents. For example, 3-(chlorosulphonyl)-5-nitrobenzoic acid is a key intermediate in generating sulfonamide derivatives, which can be further functionalized .

Applications: Derivatives of 5-nitrobenzoic acid are explored for diverse biological activities, including CFTR activation (as seen in structurally related 3-(2-benzyloxyphenyl) isoxazoles) and antimycobacterial activity .

Properties

IUPAC Name |

3-nitro-5-(2-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-20(23)16-10-15(11-17(12-16)21(24)25)18-8-4-5-9-19(18)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORRZAHJWSAAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692209 | |

| Record name | 2'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-94-7 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-nitro-2′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzyloxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-benzyloxybenzoic acid to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of benzyloxybenzoic acid derivatives.

Reduction: Formation of 3-(2-Benzyloxyphenyl)-5-aminobenzoic acid.

Substitution: Formation of halogenated or sulfonated derivatives of the compound.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-5-nitrobenzoic acid is a compound of increasing interest due to its diverse applications in scientific research, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Applications in Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that modifications to the nitro group can enhance cytotoxic effects against specific cancer types, indicating a structure-activity relationship (SAR) that is crucial for drug development .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial strains. Its efficacy can be attributed to the nitro group, which is known to interfere with bacterial DNA synthesis. In vitro studies have shown that this compound exhibits potent activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This potential application could lead to its use in treating conditions such as arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against resistant bacteria | |

| Anti-inflammatory | Inhibition of cytokines |

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Nitro Group Variants | Enhanced cytotoxicity | |

| Benzyloxy Substitution | Improved solubility and activity |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenyl)-5-nitrobenzoic acid depends on its chemical structure and the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity: The benzyloxy group in this compound may enhance membrane permeability compared to polar groups like morpholino (Compound 11) or pyrrolidinyl (Compound 9) . Sulfonamide derivatives (e.g., Compound 15) exhibit stronger interactions with enzymatic targets due to hydrogen bonding and electrostatic interactions .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., 3-methoxy-5-nitrobenzoic acid) are synthesized in higher yields (e.g., 76% for brominated intermediates ), whereas benzyloxy-substituted analogs require multi-step reactions involving protective groups .

Physicochemical Properties: Lipophilicity: The ethoxy and methyl groups in Compound 14 increase logP values, favoring blood-brain barrier penetration . Solubility: Morpholino (Compound 11) and pyrrolidinyl (Compound 9) substituents improve aqueous solubility, critical for oral bioavailability .

Applications :

Biological Activity

3-(2-Benzyloxyphenyl)-5-nitrobenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 341.34 g/mol

- Physical Appearance : White to light yellow powder

- Melting Point : 229-231°C

- Solubility : Soluble in organic solvents (ethanol, chloroform, acetone), insoluble in water

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected strains are presented in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

This compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for antibiotic development.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its cytotoxic effects on various cancer cell lines. The results from in vitro assays are summarized in Table 2.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

| HepG2 (Liver Cancer) | 15 |

| PC3 (Prostate Cancer) | 20 |

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved in its action .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The presence of the nitro group may facilitate interactions with DNA, leading to inhibition of replication.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

- Antioxidant Activity : It may also exhibit antioxidant properties, which could play a role in its protective effects against oxidative stress in cells.

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A study conducted on the antibacterial properties of this compound revealed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli. The research highlighted its potential as a new class of antibiotics capable of overcoming resistance mechanisms seen in conventional drugs. -

Cytotoxicity Assessment :

In a series of experiments evaluating cytotoxicity against various cancer cell lines, researchers found that treatment with this compound resulted in dose-dependent cell death. The study utilized flow cytometry to assess apoptosis markers, confirming that the compound induces programmed cell death in cancer cells .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (activated by the nitro group) facilitates NAS at the ortho and para positions relative to the nitro group.

Mechanistic Notes :

-

The nitro group directs substitution to positions meta to itself.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Reduction of Nitro Group

Controlled reduction of the nitro group yields amino derivatives, critical for further functionalization.

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 6h | 3-(2-Benzyloxyphenyl)-5-aminobenzoic acid | >90% | |

| SnCl₂/HCl | Reflux, 3h | Same as above | 85% |

Key Finding : Catalytic hydrogenation preserves the benzyl ether group, while acidic conditions (SnCl₂/HCl) may partially cleave it .

Decarboxylation and Esterification

The carboxylic acid group undergoes typical transformations:

Kinetic Data :

Benzyl Ether Cleavage

The benzyloxy group is susceptible to hydrogenolysis or acid-catalyzed cleavage:

| Method | Conditions | Product | Byproducts | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOAc, 25°C, 12h | 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid | Toluene | |

| BBr₃ | CH₂Cl₂, −78°C → RT, 2h | Same as above | Benzyl bromide |

Comparative Efficiency :

-

Hydrogenolysis achieves >95% conversion without side reactions .

-

BBr₃ requires strict anhydrous conditions to prevent acid degradation .

Photochemical Reactivity

The nitro group participates in photoinduced electron-transfer reactions:

| Light Source | Solvent | Reaction Pathway | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| UV (254 nm) | Acetonitrile | Nitro → Nitroso oxidation | 0.12 | |

| Visible light (450 nm) | THF, eosin Y | Radical coupling with alkenes | 0.08 |

Mechanism :

Biological Activity Modulation

Derivatives of this compound show structure-dependent bioactivity:

| Derivative | Tested Activity | IC₅₀/EC₅₀ | Target | Source |

|---|---|---|---|---|

| 5-Amino analog | Acetylcholinesterase inhibition | 8.86 µM | Neurological disorders | |

| Ethyl ester | Antimicrobial (S. aureus) | 12.5 µg/mL | Bacterial membranes |

Structure-Activity Relationship :

Q & A

Q. Critical Conditions :

- Temperature Control : Nitration is exothermic; maintain ≤ 50°C to avoid byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity .

Basic: How can spectroscopic techniques (NMR, IR, LC-MS) be employed to characterize the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR :

- Nitro Group : Deshielded aromatic protons near the nitro group appear as doublets (δ ~8.2–8.5 ppm).

- Benzyloxy Moiety : The -OCH₂Ph group shows a singlet for the methylene protons (δ ~5.1 ppm) and aromatic signals for the benzyl ring (δ ~7.3–7.5 ppm) .

- IR : Strong absorption bands at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .

- LC-MS : Use ESI in negative ion mode for the deprotonated [M–H]⁻ ion. High-resolution MS (HRMS) validates the molecular formula (C₂₀H₁₅NO₅) .

Q. Purity Check :

- HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess impurities. Retention time consistency indicates purity ≥95% .

Advanced: What crystallographic software (e.g., SHELXL) and methodologies are recommended for determining the crystal structure of this compound, and how can potential twinning or disorder be addressed?

Answer:

Software :

Q. Methodology :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

Twinning : If twinning is detected (e.g., via Rint > 0.05), apply the TWIN and BASF commands in SHELXL to refine twin laws .

Disorder : Model disordered benzyl groups using PART and SUMP constraints. Apply ISOR to restrain anisotropic displacement parameters.

Q. Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R1 | ≤ 0.05 |

| wR2 | ≤ 0.12 |

| CCDC Deposition | Required |

Advanced: How can the nitro and benzyloxy groups in this compound be strategically utilized in the synthesis of metal-organic frameworks (MOFs) or coordination polymers?

Answer:

- Nitro Group : Acts as a π-acidic ligand for transition metals (e.g., Cu²⁺, Co²⁺). The nitro oxygen can coordinate to metal centers, forming 1D or 2D networks .

- Benzyloxy Group : Enhances hydrophobicity and stabilizes framework structures via van der Waals interactions. It can also be removed post-synthesis (via hydrogenolysis) to create porous MOFs .

Q. Synthetic Protocol :

Solvothermal Synthesis : Combine the ligand (0.1 mmol) with metal nitrate (0.1 mmol) in DMF/ethanol (3:1 v/v) at 120°C for 48 hrs.

Activation : Remove solvent under vacuum and heat at 150°C to activate pores.

Q. Applications :

- Gas Storage : High surface area (BET > 1000 m²/g) for CO₂ adsorption.

- Catalysis : Nitro groups can be reduced to -NH₂ for anchoring catalytic sites .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the nitro group in catalytic hydrogenation or reduction reactions?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model:

- Reduction Pathways : Compare activation energies for nitro → amine vs. nitroso intermediates.

- Catalyst Interactions : Analyze Pd/C or PtO₂ interactions with the nitro group using frontier molecular orbital (FMO) theory .

Q. Key Findings :

- Nitro Orientation : Ortho-benzyloxy groups increase steric hindrance, slowing reduction kinetics.

- Solvent Effects : Polar solvents (e.g., ethanol) lower transition-state energy by stabilizing charged intermediates .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.